molecular formula C16H16O3 B046811 3,4-Dimethoxy-4'-methylbenzophenone CAS No. 116412-87-4

3,4-Dimethoxy-4'-methylbenzophenone

Cat. No. B046811
M. Wt: 256.3 g/mol
InChI Key: ROQKNXVHJMSOSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3,4-Dimethoxy-4'-methylbenzophenone involves complex chemical reactions. For instance, a new synthesis method has been reported for derivatives through tandem oxidative aminocarbonylation of triple bonds, showing significant stereoselectivity (Gabriele et al., 2006). Another study describes the synthesis of related compounds by condensing specific benzaldehyde derivatives with sodium azide in Tetrahydrofuron, highlighting the complexity of synthesizing such molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction. For example, the configuration around the double bond of major stereoisomers of certain derivatives has been established unequivocally by this method, underscoring the importance of structural analysis in understanding these compounds (Gabriele et al., 2006).

Chemical Reactions and Properties

3,4-Dimethoxy-4'-methylbenzophenone and its derivatives undergo various chemical reactions. For instance, the electrochemical oxidation of related aromatic ethers has been studied, indicating that the cyclisation of certain precursors does not yield expected products but instead forms dibenzo[b,f]cycloheptane derivatives (Carmody, Sainsbury, & Newton, 1980).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, have been a subject of investigation. The crystal structure of 3,4-dimethoxybenzoic acid, for instance, demonstrates the formation of hydrogen-bonded dimers, which are crucial for understanding the physical behavior of these molecules (Pinkus, Kautz, & Ahobila-Vajjula, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 3,4-Dimethoxy-4'-methylbenzophenone derivatives have been explored. Studies on the synthesis and characterization of related compounds offer insights into their reactivity patterns and potential applications in various fields (Zuliang, 2007).

Scientific Research Applications

  • An efficient synthetic pathway for a key intermediate in the synthesis of mycophenolic acid was developed from methyl 3,5-dimethoxybenzoate, showcasing a potential application in pharmaceutical synthesis (Makara, Klubek, & Anderson, 1996).

  • The molecule exhibits syn orientation and asymmetric benzene rings, with intermolecular C-H...O interactions and a strong phenyl etheral O atom binding, suggesting its potential in crystallography and material science studies (Hijikata, Takada, Nagasawa, Okamoto, & Yonezawa, 2010).

  • 3,4-dimethoxybenzaldehyde hydrazone metal complexes show promising optical properties, indicating applications in materials science, particularly in the development of new materials with specific optical characteristics (Mekkey, Mal, & Kadhim, 2020).

  • High-performance liquid chromatographic methods for the analysis of 3,4-dimethoxy-4'-chloric-dibenzophenone have been developed, demonstrating its use in chemical analysis and quality control (Qi-fang, 2009).

  • Electrochemical oxidation studies of aromatic ethers related to 3,4-dimethoxy-4'-methylbenzophenone provide insights into the mechanisms of organic reactions and potential applications in synthetic chemistry (Carmody, Sainsbury, & Newton, 1980).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQKNXVHJMSOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-4'-methylbenzophenone

Synthesis routes and methods

Procedure details

The title compound was prepared analogously to 3,4,3',4'-tetramethoxybenzophenone using veratrole (3.9 mL, 28 mmol), aluminum chloride (4.1 g, 31 mmol) and 4-methylbenzoyl chloride (4.6 mL, 29 mmol) with a reaction time of 6 hours at room temperature. The crude mixture was purified by flash column chromatography (silica gel, 2% ethyl acetate/methylene chloride) to afford 4.22 g (59%) of the product as a white solid: mp 121.5-122° C.; 1H NMR (CDCl3) δ 7.70-7.67 (d, J=8 Hz, 2 H), 7.48-7.26 (m, 4 H), 6.91-6.88 (d, J=8.3 Hz, 1 H), 6.96 (s, 3 H), 3.94 (s, 3 H), 2.44 (s, 3 H); 13C NMR (CDCl3) δ 195.1, 152.6, 148.8, 142.4, 135.3, 130.3, 129.8, 128.7, 125.0, 112.0, 109.6, 55.9, 55.8, 21.4; Anal. Calcd for C16H16O3. Theoretical: C, 74.98; H, 6.29. Found: C, 74.84; H, 6.43.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JL Simonsen, MG Rau - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
The only satisfactory method for differentiating between these two formulae appeared to be by synthesis, and experiments in this direction were therefore undertaken, the results …
Number of citations: 7 pubs.rsc.org
M Bietti, O Lanzalunga - The Journal of Organic Chemistry, 2002 - ACS Publications
Spectral properties and reactivities of ring-methoxylated diarylmethane and diarylmethanol radical cations, generated in aqueous solution by pulse and γ-radiolysis and by the one-…
Number of citations: 12 pubs.acs.org
DA Learmonth - Synthetic communications, 2002 - Taylor & Francis
Several functionalised benzophenone derivatives have been conveniently obtained in moderate to good yield via the rapid, microwave-promoted Friedel–Crafts acylation of activated …
Number of citations: 11 www.tandfonline.com

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